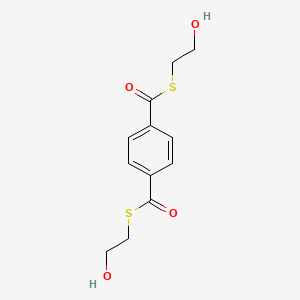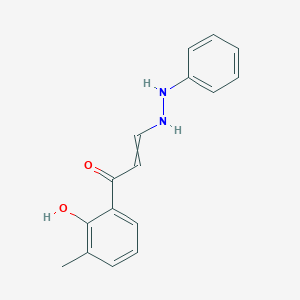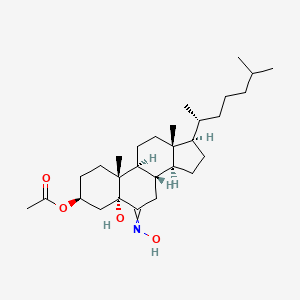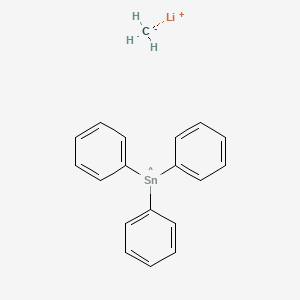![molecular formula C9H9ClN2 B14493370 {[(2-Chlorophenyl)methyl]amino}acetonitrile CAS No. 63086-17-9](/img/structure/B14493370.png)
{[(2-Chlorophenyl)methyl]amino}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Chlorophenyl)methyl]amino}acetonitrile is an organic compound with the molecular formula C9H9ClN2 It is a derivative of acetonitrile, where the hydrogen atom is replaced by a 2-chlorophenylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chlorophenyl)methyl]amino}acetonitrile typically involves the reaction of 2-chlorobenzylamine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the large-scale production of this compound with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Chlorophenyl)methyl]amino}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl nitriles, while reduction can produce chlorobenzylamines .
Applications De Recherche Scientifique
{[(2-Chlorophenyl)methyl]amino}acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[(2-Chlorophenyl)methyl]amino}acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(2-Bromophenyl)methyl]amino}acetonitrile
- 2-{[(2-Fluorophenyl)methyl]amino}acetonitrile
- 2-{[(2-Iodophenyl)methyl]amino}acetonitrile
Uniqueness
{[(2-Chlorophenyl)methyl]amino}acetonitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity and specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
63086-17-9 |
|---|---|
Formule moléculaire |
C9H9ClN2 |
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methylamino]acetonitrile |
InChI |
InChI=1S/C9H9ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,6-7H2 |
Clé InChI |
WUVYAVDQXOKXHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)

![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)

![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)


